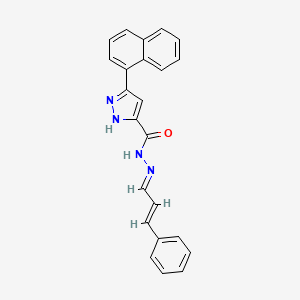

(E)-3-(naphthalen-1-yl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

3-naphthalen-1-yl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O/c28-23(27-24-15-7-10-17-8-2-1-3-9-17)22-16-21(25-26-22)20-14-6-12-18-11-4-5-13-19(18)20/h1-16H,(H,25,26)(H,27,28)/b10-7+,24-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSVZYSVMCTKOG-XPIRNMDISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(naphthalen-1-yl)-N’-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of naphthalen-1-yl hydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(naphthalen-1-yl)-N’-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(E)-3-(naphthalen-1-yl)-N’-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of (E)-3-(naphthalen-1-yl)-N’-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the particular application and target .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

E-DPPC: The 2,4-dichlorobenzylidene substituent increases electron-withdrawing effects, improving thermal stability and altering HOMO-LUMO gaps compared to the target compound . E-MBPC: The 4-methoxybenzylidene group enhances solubility in polar solvents due to the methoxy donor, contrasting with the hydrophobic naphthalenyl group in the target compound .

Computational Insights :

- E-DPPC : DFT studies (B3LYP/6-311 G**) revealed a dipole moment of 4.12 D and HOMO-LUMO gap of 3.89 eV, indicating moderate reactivity .

- E-MBPC : Hirshfeld surface analysis showed dominant H···O (23%) and H···C (18%) interactions, reflecting its crystallographic packing .

- CID 1554068 : Predicted collision cross-section (CCS) values (188.5 Ų for [M+H]⁺) suggest moderate gas-phase stability .

Biological and Pharmacological Potential: While direct data for the target compound are lacking, analogs like E-DPPC and E-MBPC have been evaluated for antimicrobial and anticancer activities. For example, pyrazole derivatives with nitro or chloro substituents often exhibit enhanced bioactivity due to electrophilic reactivity .

Key Research Findings

- Synthetic Flexibility : The pyrazole-carbohydrazide scaffold allows modular substitution, enabling tuning of electronic (e.g., nitro, methoxy) and steric (e.g., naphthalenyl, allylidene) properties .

- Crystallographic Trends : Compounds with bulky substituents (e.g., naphthalenyl) often form dense crystal lattices with intermolecular π-π interactions, while smaller substituents (e.g., methyl) favor hydrogen-bonded networks .

- Pharmacological Gaps : The target compound’s naphthalenyl group may improve blood-brain barrier penetration compared to phenyl analogs, but in vitro toxicity studies are needed .

Biological Activity

(E)-3-(naphthalen-1-yl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a naphthalene ring, a phenylallylidene group, and a pyrazole ring, which are known to contribute to various biological activities.

The biological activity of this compound is largely attributed to its structural components, which facilitate interactions with various biological targets. Pyrazole derivatives are known for their ability to modulate multiple biological pathways, including:

- Antioxidant Activity : The presence of the pyrazole moiety allows for the scavenging of free radicals, contributing to the compound's potential as an antioxidant agent.

- Anticancer Properties : Studies have indicated that similar pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Effects : The compound may demonstrate antibacterial and antifungal properties, making it a candidate for further investigation in infectious disease treatment.

Research Findings

Recent studies have focused on evaluating the biological activities of this compound through various experimental approaches.

1. Cytotoxicity Studies

Research has shown that this compound exhibits significant cytotoxicity against several carcinoma cell lines. For instance, in vitro assays using the MTT method revealed:

These results indicate that this compound has a selective toxicity profile, sparing normal cells while effectively targeting cancerous cells.

2. Antioxidant Activity

The antioxidant potential of this compound was assessed through DPPH radical scavenging assays, showing promising results comparable to standard antioxidants. The structure-function relationship suggests that the naphthalene and pyrazole groups play critical roles in enhancing radical scavenging activity.

3. Antimicrobial Activity

Preliminary screening for antimicrobial activity revealed that this compound exhibits moderate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:

| Microorganism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cancer Treatment : In a study involving xenograft models, administration of this compound resulted in significant tumor reduction compared to control groups, suggesting its efficacy as an anticancer agent.

- Inflammation Models : Animal models of inflammation demonstrated that treatment with this compound led to reduced edema and inflammatory markers, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.